molecular formula C5H10O3 B092439 1,3-Dimethoxypropan-2-one CAS No. 18664-32-9

1,3-Dimethoxypropan-2-one

Cat. No. B092439
CAS RN: 18664-32-9
M. Wt: 118.13 g/mol
InChI Key: SZVHDRLVQJXQBT-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropan-2-one is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 1,3-Dimethoxypropan-2-one, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These papers can help infer the characteristics of 1,3-Dimethoxypropan-2-one by analogy and through the understanding of related compounds.

Synthesis Analysis

The synthesis of compounds related to 1,3-Dimethoxypropan-2-one involves various chemical reactions and methodologies. For instance, the synthesis of a sex pheromone component for the German cockroach involves base-induced ring opening of cyclopropanols . Asymmetric synthesis of amino-3,3-dimethoxypropanoic acid is achieved through the quenching of a chiral glycine titanium enolate . Additionally, the synthesis of 2,2-diphenyl-1,3-dimethoxypropane is performed using a sequence of reactions including Darzens condensation and etherification, with a focus on optimizing reaction conditions for improved yield and purity . These methods provide a foundation for understanding how 1,3-Dimethoxypropan-2-one might be synthesized through similar organic reactions.

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to 1,3-Dimethoxypropan-2-one have been studied using techniques such as electron diffraction and vibrational spectroscopy. For example, the molecular structure of 1,2-dimethoxycyclobutene-3,4-dione has been investigated, revealing the existence of two forms with different symmetries and providing detailed bond distances and angles . Similarly, the molecular conformation of 2,2-dimethoxypropane has been examined across different phases, showing consistency in its configuration . These studies suggest that 1,3-Dimethoxypropan-2-one may also exhibit specific conformational characteristics that can be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1,3-Dimethoxypropan-2-one has been explored in various contexts. For instance, the chemoselective reactions of allylsilanes with 1,1-dimethoxypropan-2-one demonstrate how the choice of Lewis acid can dramatically change the outcome of the reaction . Additionally, the metastable decompositions of gem-dimethoxyalkanes upon electron impact provide insights into the fragmentation patterns and stability of these compounds . These findings can be used to predict the chemical behavior of 1,3-Dimethoxypropan-2-one in the presence of different reagents and under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1,3-Dimethoxypropan-2-one can be inferred from the properties of similar molecules. For example, the vibrational spectra of 2,2-dimethoxypropane provide information about its molecular conformation in different phases . The synthesis and characterization of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, which includes an allyl group and methoxy substituents, offer data on the compound's yield and purity under specific reaction conditions . These studies contribute to a broader understanding of how substituents and molecular structure can affect the physical and chemical properties of molecules like 1,3-Dimethoxypropan-2-one.

Scientific Research Applications

  • Conformational Analysis : 1,3-Dimethoxypropan-2-one's conformation in the gas phase and in solution has been studied, providing insights into its structural behavior. Vicinal coupling constants were analyzed to understand the conformational energy parameters of the molecule, which varied with the polarity of the medium (Abe, Ichimura, Shinohara, & Furuya, 1995).

  • Biological Sample Dehydration : This compound has been used for the rapid chemical dehydration of biological tissues for electron microscopy, maintaining the ultrastructural integrity of various biological samples. This method offers simplicity and speed compared to traditional techniques (Muller & Jacks, 1975).

  • Organic Synthesis Applications : In organic chemistry, 1,3-Dimethoxypropan-2-one is involved in reactions like the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions using microwave irradiation (Pério, Dozias, & Hamelin, 1998).

  • Chemoselective Reactions : It also plays a role in chemoselective reactions of allylsilanes, with its reactivity being influenced by the type of Lewis acid used (Ojima & Kumagai, 1978).

  • Vibrational Spectra Analysis : The vibrational spectra of 1,3-Dimethoxypropan-2-one have been studied in various phases to understand its molecular conformation, indicating the molecule's stability across different states (Kumar & Verma, 1974).

  • Polymerization Catalysts : It has been used in the preparation of electron donor compounds for polypropylene catalysts, influencing the performance and efficiency of these catalyst systems (Lee & Jo, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it’s harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P264, P270, P301, P301, P312, P330 , which advise on measures to take in case of exposure or if swallowed.

properties

IUPAC Name

1,3-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHDRLVQJXQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363551
Record name 1,3-Dimethoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxypropan-2-one

CAS RN

18664-32-9
Record name 1,3-Dimethoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxyacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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